

Application Notes and Protocols for the Derivatization of 3-Acetylphenanthrene

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Compound of Interest

Compound Name: 3-Acetylphenanthrene

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of **3-acetylphenanthrene**, a versatile building block in medicinal chemistry and materials science. The following application notes describe key reactions targeting the acetyl group, enabling the synthesis of diverse derivatives for further investigation.

Introduction

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their presence in various natural products and their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[1] **3-Acetylphenanthrene** serves as a valuable starting material for the synthesis of novel compounds with potentially enhanced or novel pharmacological profiles. The acetyl moiety offers a reactive handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the modulation of the molecule's physicochemical and biological properties. This document outlines protocols for the Willgerodt-Kindler reaction, reduction, Baeyer-Villiger oxidation, and Claisen-Schmidt condensation of **3-acetylphenanthrene**.

Key Derivatization Reactions of 3-Acetylphenanthrene

The acetyl group of **3-acetylphenanthrene** can be readily transformed into a variety of other functional groups. This section details the protocols for four key derivatization reactions.

Willgerodt-Kindler Reaction: Synthesis of 3-Phenanthrylacetamides and Derivatives

The Willgerodt-Kindler reaction is a powerful method for converting aryl methyl ketones into the corresponding thioamides, which can be subsequently hydrolyzed to amides or carboxylic acids.^{[2][3]} This reaction facilitates the extension of the carbon chain and the introduction of a nitrogen-containing functional group.

Experimental Protocol: Synthesis of 2-(Phenanthren-3-yl)-1-morpholinoethan-1-thione

- Materials:
 - **3-Acetylphenanthrene**
 - Morpholine
 - Sulfur powder
 - Solvent (e.g., DMF or solvent-free under microwave irradiation)^{[4][5]}
 - Ethanol for recrystallization
- Procedure:
 - In a reaction vessel, combine **3-acetylphenanthrene** (1.0 eq), morpholine (2.0-3.0 eq), and elemental sulfur (2.0-3.0 eq).^[4]
 - The reaction can be conducted under solvent-free conditions using microwave irradiation or by refluxing in a high-boiling solvent like DMF.^{[4][6]}
 - Microwave Conditions: Irradiate the mixture in a domestic microwave oven (e.g., 900 W) for a few minutes.^[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Conventional Heating: Reflux the mixture in DMF for several hours, monitoring the reaction by TLC.

- After completion, cool the reaction mixture to room temperature.
- If a solvent was used, remove it under reduced pressure.
- Purify the crude product by silica gel chromatography to obtain 2-(phenanthren-3-yl)-1-morpholinoethan-1-thione.[\[4\]](#)

Subsequent Hydrolysis to 3-Phenanthrylacetic Acid:

The resulting thioamide can be hydrolyzed to the corresponding carboxylic acid.

- Procedure:

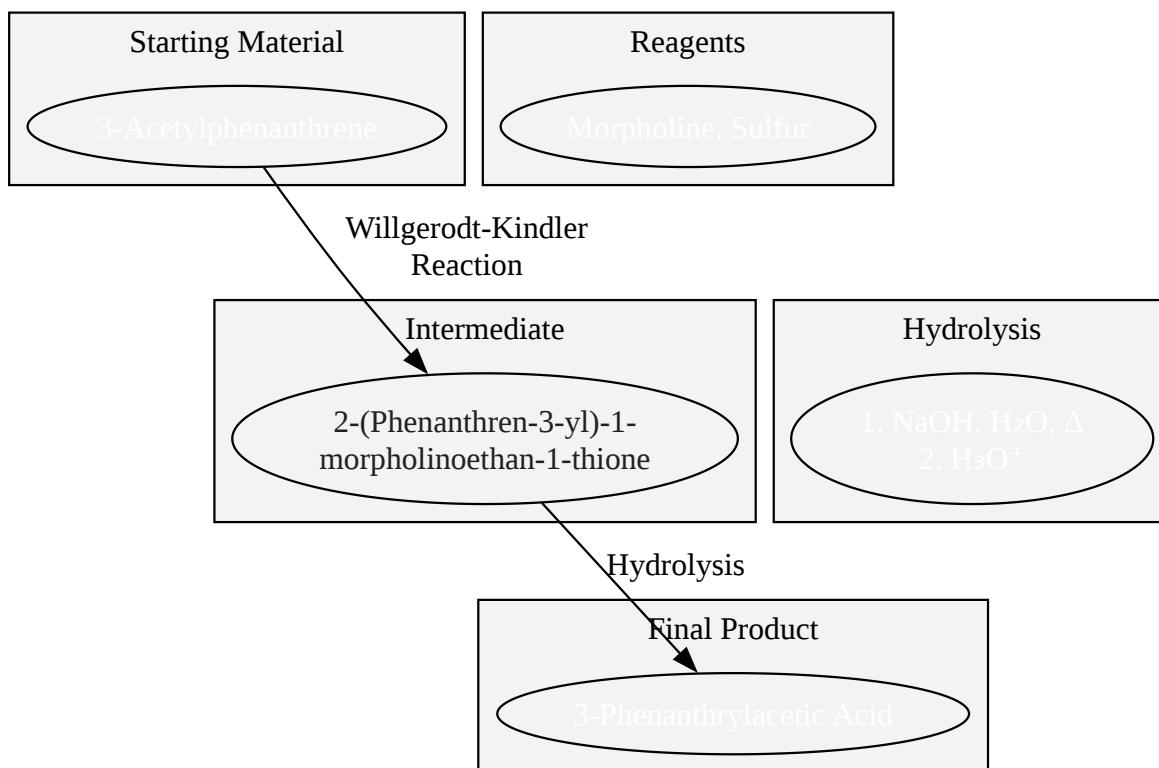
- Treat the thioamide with an aqueous solution of sodium hydroxide.
- Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
- Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- Collect the precipitate by filtration, wash with water, and dry to yield 3-phenanthrylacetic acid.

Quantitative Data:

Product Name	Starting Material	Reagents	Conditions	Yield (%)	Reference
2-(Phenanthren-3-yl)-1-morpholinoethan-1-thione	3-Acetylphenanthrene	Morpholine, Sulfur	Microwave, solvent-free	Good	[4]
3-Phenanthrylacetic Acid	Thioamide derivative	NaOH (aq), HCl (aq)	Reflux	Good	

Characterization Data (Predicted for 3-Phenanthrylacetate):

- ^1H NMR (CDCl_3): δ (ppm) ~ 3.8 (s, 2H, CH_2), 7.5-8.8 (m, 9H, Ar-H).
- ^{13}C NMR (CDCl_3): δ (ppm) ~ 41 (CH_2), 123-135 (Ar-C), ~ 178 (C=O).
- IR (KBr, cm^{-1}): ~ 1700 (C=O), 2500-3300 (O-H).
- MS (EI): m/z (%) 236 (M^+).

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Reduction of the Carbonyl Group: Synthesis of 3-(1-Hydroxyethyl)phenanthrene

The reduction of the acetyl group to a secondary alcohol is a fundamental transformation that introduces a chiral center and a hydroxyl group, which can be further functionalized. Sodium

borohydride is a mild and selective reducing agent for this purpose.[7]

Experimental Protocol:

- Materials:

- 3-Acetylphenanthrene
- Sodium borohydride (NaBH_4)
- Methanol or Ethanol
- Dichloromethane (DCM) or Diethyl ether
- Aqueous HCl (e.g., 1 M)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

- Procedure:

- Dissolve **3-acetylphenanthrene** (1.0 eq) in methanol or ethanol in a round-bottom flask.
- Cool the solution in an ice bath to 0 °C.
- Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.[8]
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
- Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
- Remove the bulk of the alcohol solvent under reduced pressure.
- Partition the residue between water and an organic solvent like DCM or diethyl ether.

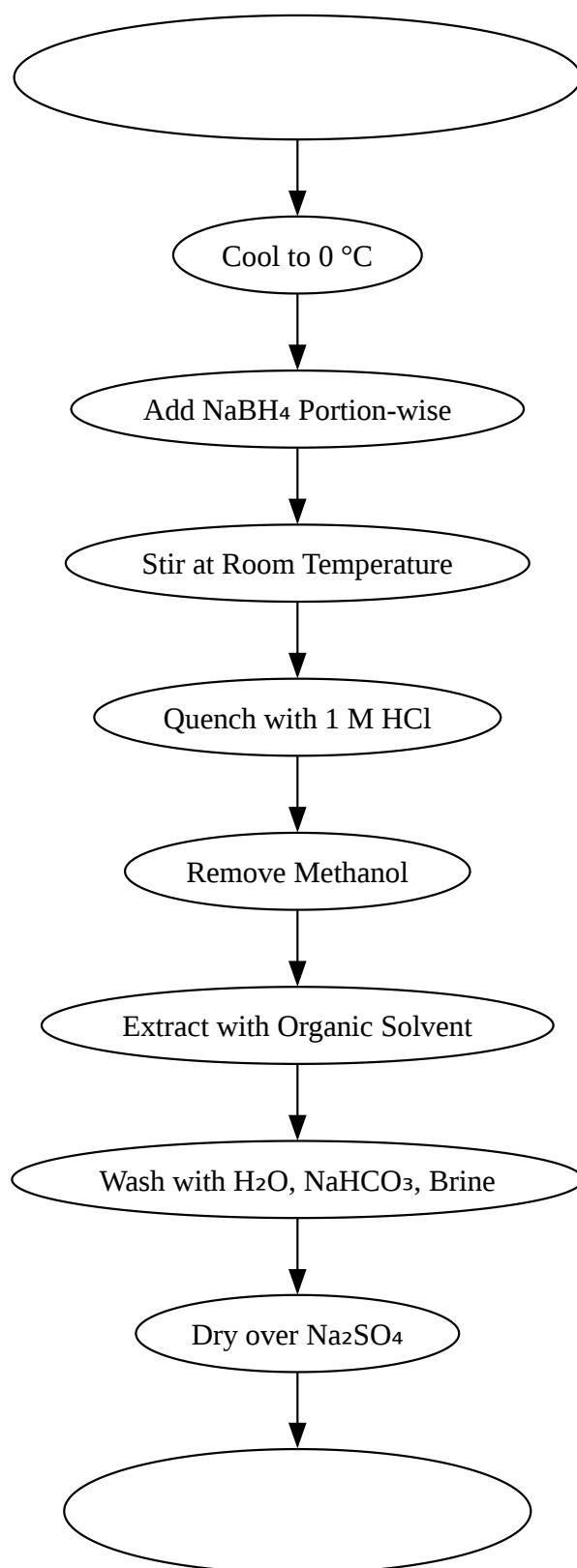
- Separate the organic layer and wash it sequentially with water, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-(1-hydroxyethyl)phenanthrene.

Quantitative Data:

Product Name	Starting Material	Reagents	Conditions	Yield (%)	Reference
3-(1-Hydroxyethyl)phenanthrene	3-Acetylphenanthrene	NaBH_4	Methanol, 0 $^{\circ}\text{C}$ to rt	High	[7]

Characterization Data (Predicted):

- ^1H NMR (CDCl_3): δ (ppm) ~1.6 (d, 3H, CH_3), ~2.0 (br s, 1H, OH), ~5.1 (q, 1H, CH-OH), 7.5-8.8 (m, 9H, Ar-H).
- ^{13}C NMR (CDCl_3): δ (ppm) ~25 (CH_3), ~70 (CH-OH), 123-140 (Ar-C).
- IR (KBr, cm^{-1}): ~3300 (O-H), 2850-3000 (C-H).
- MS (EI): m/z (%) 222 (M^+), 207 ($\text{M}^+ - \text{CH}_3$).

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Baeyer-Villiger Oxidation: Synthesis of 3-Phenanthryl Acetate

The Baeyer-Villiger oxidation converts ketones to esters using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).^{[9][10]} This reaction allows for the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom.

Experimental Protocol:

- Materials:
 - **3-Acetylphenanthrene**
 - meta-Chloroperoxybenzoic acid (m-CPBA)
 - Dichloromethane (DCM)
 - Saturated aqueous sodium bicarbonate (NaHCO₃)
 - Saturated aqueous sodium sulfite (Na₂SO₃)
 - Brine
 - Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Procedure:
 - Dissolve **3-acetylphenanthrene** (1.0 eq) in DCM in a round-bottom flask.
 - Add m-CPBA (1.1-1.5 eq) portion-wise to the solution at room temperature.^[11]
 - Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to days.
 - Upon completion, dilute the reaction mixture with DCM.
 - Wash the organic layer sequentially with saturated Na₂SO₃ solution (to destroy excess peroxide), saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.

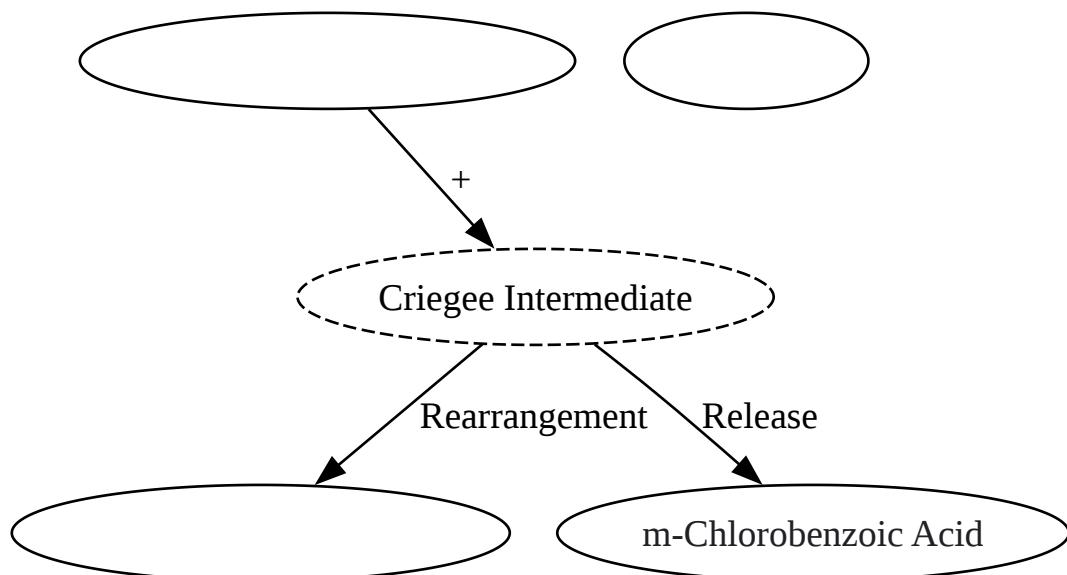
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 3-phenanthryl acetate.

Quantitative Data:

Product Name	Starting Material	Reagents	Conditions	Yield (%)	Reference
3-Phenanthryl Acetate	3-Acetylphenanthrene	m-CPBA	DCM, rt	Moderate	[11]

Characterization Data (Predicted):

- ^1H NMR (CDCl_3): δ (ppm) ~ 2.3 (s, 3H, COCH_3), 7.5-8.8 (m, 9H, Ar-H).
- ^{13}C NMR (CDCl_3): δ (ppm) ~ 21 (COCH_3), 121-150 (Ar-C), ~ 169 (C=O).
- IR (KBr, cm^{-1}): ~ 1760 (C=O ester), 1200 (C-O).
- MS (EI): m/z (%) 236 (M^+).



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Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aldehyde to form an α,β -unsaturated ketone, commonly known as a chalcone.[12] Chalcones are an important class of compounds with a wide range of biological activities.

Experimental Protocol: Synthesis of (E)-1-(Phenanthren-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one

- Materials:

- 3-Acetylphenanthrene
- 4-Chlorobenzaldehyde
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol or Methanol
- Dilute aqueous HCl

- Procedure:

- Dissolve **3-acetylphenanthrene** (1.0 eq) and 4-chlorobenzaldehyde (1.0-1.2 eq) in ethanol or methanol in a round-bottom flask.[13]
- Slowly add an aqueous solution of NaOH or KOH to the stirred mixture.
- Stir the reaction at room temperature for several hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
- After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
- Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a cold ethanol/water mixture.

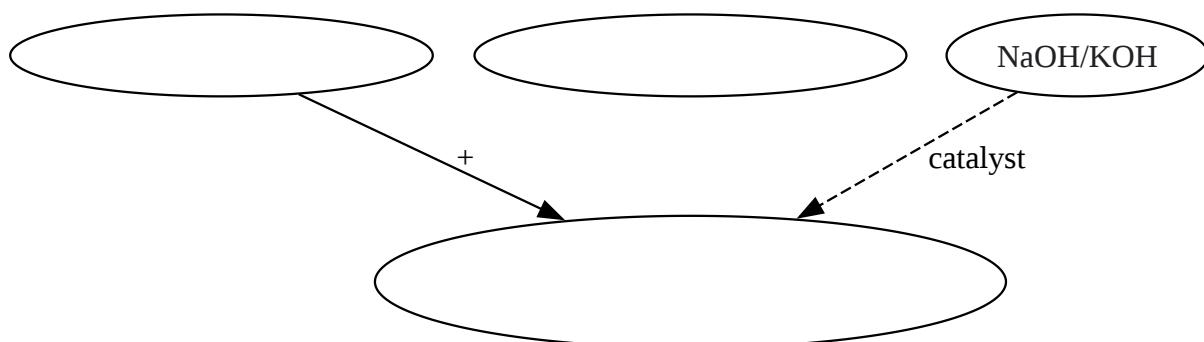
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data:

Product Name	Starting Material	Reagents	Conditions	Yield (%)	Reference
(E)-1-(Phenanthren-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one	3-Acetylphenanthrene	4-Chlorobenzaldehyde, NaOH	Ethanol, rt	Good-High	[13]

Characterization Data (Predicted):

- ^1H NMR (CDCl_3): δ (ppm) 7.3-8.8 (m, Ar-H and vinylic H).
- ^{13}C NMR (CDCl_3): δ (ppm) 120-145 (Ar-C and vinylic C), ~190 (C=O).
- IR (KBr, cm^{-1}): ~1660 (C=O), ~1600 (C=C).
- MS (EI): m/z (%) 342/344 (M^+ , due to Cl isotopes).



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Biological Activity of Phenanthrene Derivatives

Phenanthrene derivatives have been reported to exhibit a range of biological activities, making them attractive scaffolds for drug discovery. Studies have shown that various substituted phenanthrenes possess cytotoxic effects against several human cancer cell lines.^[14] For instance, certain phenanthrene derivatives have demonstrated potent cytotoxicity against glioblastoma and breast cancer cells.^[15] The introduction of different functional groups through derivatization can significantly impact the biological activity. For example, the conversion of the acetyl group to other moieties can alter the molecule's ability to interact with biological targets, potentially leading to enhanced efficacy or a different pharmacological profile. Further screening of the derivatives described in these protocols against various cell lines and biological targets is warranted to explore their therapeutic potential.

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